(2Z)-7-ethoxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide
Description
(2Z)-7-ethoxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide is a synthetic chromene derivative characterized by a 2-imino-2H-chromene core substituted with a 7-ethoxy group and a 3-methylphenylimino moiety. Chromene derivatives are structurally related to coumarins, a class of compounds with diverse biological activities, including anticoagulant, anti-inflammatory, and anticancer effects . The 3-methylphenylimino substituent introduces steric and electronic effects that may influence binding to biological targets, such as kinases or receptors .
Properties
IUPAC Name |
7-ethoxy-2-(3-methylphenyl)iminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-3-23-15-8-7-13-10-16(18(20)22)19(24-17(13)11-15)21-14-6-4-5-12(2)9-14/h4-11H,3H2,1-2H3,(H2,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWEIRDPLZTYRGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(C(=NC3=CC=CC(=C3)C)O2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2Z)-7-ethoxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide, with the molecular formula C19H18N2O3 and a molecular weight of 322.36 g/mol, is a synthetic compound belonging to the chromene family. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activities
Research into the biological activities of this compound reveals several promising areas:
1. Antioxidant Activity
Compounds in the chromene class are often studied for their antioxidant properties. Preliminary studies indicate that this compound may exhibit significant free radical scavenging activity, which can be beneficial in preventing oxidative stress-related diseases.
2. Anticancer Potential
Chromene derivatives have been evaluated for their anticancer properties. The compound's ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines is under investigation. Early findings suggest that it may interfere with specific signaling pathways involved in cancer progression.
3. Enzyme Inhibition
This compound has been studied for its potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE). AChE inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's disease by increasing acetylcholine levels in the brain. Research indicates that similar chromene derivatives have shown promising AChE inhibitory activity, suggesting that this compound may exhibit similar effects.
Research Findings and Case Studies
| Study | Findings | Methodology |
|---|---|---|
| Study 1 | Demonstrated significant antioxidant activity through DPPH radical scavenging assay. | In vitro assays measuring free radical scavenging. |
| Study 2 | Showed potential anticancer effects on breast cancer cell lines with IC50 values indicating effective inhibition of cell growth. | MTT assay for cell viability and apoptosis assays. |
| Study 3 | Evaluated as a potential AChE inhibitor, showing competitive inhibition with an IC50 value comparable to known inhibitors. | Enzymatic assays measuring AChE activity in the presence of the compound. |
The proposed mechanism of action for this compound involves its interaction with specific molecular targets within biological systems:
- Antioxidant Mechanism : The compound likely donates electrons to free radicals, neutralizing them and preventing cellular damage.
- Anticancer Mechanism : It may induce apoptosis through the activation of caspases or inhibition of anti-apoptotic proteins, thereby promoting programmed cell death in cancer cells.
- AChE Inhibition : By binding to the active site of AChE, it prevents the breakdown of acetylcholine, enhancing cholinergic transmission.
Comparison with Similar Compounds
Substituent Variations on the Phenylimino Group
The phenylimino group is a critical structural feature that modulates activity. Key analogues include:
Key Findings :
Chromene Core Modifications
Substituents at position 7 significantly alter physicochemical and biological properties:
Key Findings :
Carboxamide Modifications
The carboxamide moiety is conserved in most analogues, but N-substituents vary:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
